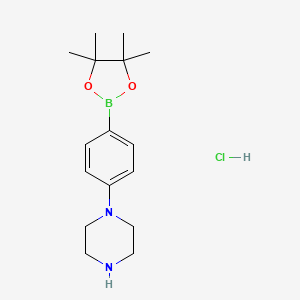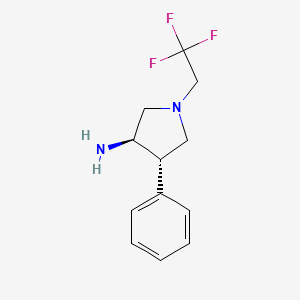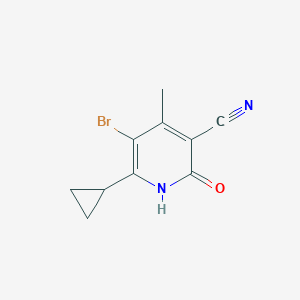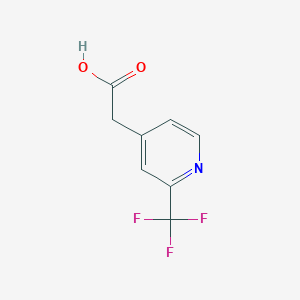![molecular formula C17H21ClF2N2O2S B1402426 4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride CAS No. 1361111-22-9](/img/structure/B1402426.png)
4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride
Übersicht
Beschreibung
4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride is a useful research compound. Its molecular formula is C17H21ClF2N2O2S and its molecular weight is 390.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Studies
Research on related compounds, such as those involving thiazolyl azo ligands, has demonstrated potential in anticancer applications. A study by Al-adilee and Hessoon (2019) synthesized chelate complexes of metal ions with thiazolyl azo ligand, showing in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019).
Molecular Docking and Quantum Chemical Calculations
The compound's molecular structure and spectroscopic data can be obtained through quantum chemical calculations, as demonstrated in research by Viji et al. (2020) on a similar compound. They employed Density Functional Theory (DFT) to optimize the molecular geometry and perform molecular docking predictions (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as the study by Mesropyan et al. (2005) on 3-phenoxypropan-2-ols with various heterocyclic substituents, provide insights into chemical processes that can be relevant for synthesizing and analyzing 4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride (Mesropyan, Ambartsumyan, Avetisyan, Galstyan, & Arutyunova, 2005).
Biological Activity and Antimicrobial Properties
Studies like the one by Mohamed, Abdel-Wahab, and Fahmy (2020) on thiazole azodyes containing a sulfonamide moiety have explored the biological activity of related compounds, including UV protection and antimicrobial properties of the synthesized compounds when applied to cotton fabrics (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Eigenschaften
IUPAC Name |
4-[5-[(3,4-difluorophenoxy)methyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2S.ClH/c1-11-15(10-23-12-3-4-13(18)14(19)9-12)24-16(21-11)17(22)5-2-7-20-8-6-17;/h3-4,9,20,22H,2,5-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGWRWWWIWXRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2(CCCNCC2)O)COC3=CC(=C(C=C3)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrrolidin-1-yl-[3-(4-thiophen-2-yl-benzyl)-pyrrolidin-3-yl]-methanone hydrochloride](/img/structure/B1402346.png)
![(3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1402347.png)

![1-[3-[5-[(2-Methoxyphenyl)methyl]-1,3-oxazol-2-yl]piperidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone](/img/structure/B1402353.png)
![3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride](/img/structure/B1402354.png)







